1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, D2O):
- δ 7.45–7.25 (m, 4H, aromatic H)
- δ 3.65 (s, 2H, CH2NH3+)
- δ 2.90 (t, 2H, cyclopropane CH2)
- δ 1.55–1.30 (m, 4H, cyclopropane CH2 and NH3+).
13C NMR (100 MHz, D2O):
The fluorine atom’s deshielding effect splits aromatic proton signals into multiplets, while the cyclopropane protons resonate as distinct triplets due to geminal coupling.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry reveals a predominant ion at m/z 166.1 corresponding to the [M+H-Cl]+ fragment, consistent with the loss of the chloride counterion. High-resolution MS (HRMS) confirms the molecular formula with an observed mass of 215.0942 (calculated 215.0948 for C11H15ClFN).
Infrared (IR) Spectroscopy
Key absorption bands include:
- 3250 cm⁻¹ : N-H stretch (protonated amine)
- 1605 cm⁻¹ : C=C aromatic stretching
- 1220 cm⁻¹ : C-F stretching
- 1100 cm⁻¹ : Cyclopropane ring breathing mode.
Crystallographic Data and Solid-State Packing Arrangements
While single-crystal X-ray diffraction data for this compound are not publicly available, analogous fluorinated cyclopropane derivatives crystallize in orthorhombic systems with space group P212121 . In such structures, the chloride ions form hydrogen bonds with the protonated amine (N-H···Cl, ~2.1 Å), creating a layered packing motif. The fluorophenyl groups stack via π-π interactions (3.5 Å spacing), while cyclopropane rings align to maximize van der Waals contacts.
For this compound, predicted lattice parameters derived from similar hydrochlorides suggest:
- a = 11.65 Å , b = 11.98 Å , c = 15.91 Å
- Unit cell volume : ~2220 ų
- Z = 4 molecules per unit cell.
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11;/h1-4H,5-8,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSMGRQKFNAMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclopropyl-methanamine core. One common method involves the reaction of cyclopropylamine with a fluorophenylmethyl halide under basic conditions to form the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. These methods often include steps to ensure high purity and yield, such as recrystallization and purification through chromatography .
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines .
Scientific Research Applications
Serotonin and Dopamine Receptor Interactions
Preliminary studies indicate that 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride may interact with serotonin (5-HT) and dopamine receptors. These receptors are crucial in regulating mood and behavior, suggesting potential applications in treating mood disorders or other neuropsychiatric conditions .
Potential as an Antidepressant
Research into fluorinated cyclopropane derivatives has shown promise in developing new antidepressants. The unique structural features of this compound may enhance its efficacy as a selective serotonin reuptake inhibitor (SSRI) or as a serotonin receptor agonist, making it a candidate for further pharmacological studies .
Synthesis and Derivative Development
The synthesis of this compound involves several key steps that must be optimized for yield and purity. This compound serves as a precursor for synthesizing various derivatives that may exhibit different pharmacological profiles. For instance, modifications to the cyclopropyl group or the substitution pattern on the phenyl ring can lead to compounds with distinct biological activities .
Comparative Analysis with Related Compounds
To understand its unique properties better, it's useful to compare this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorophenyl)cyclopropylmethanamine hydrochloride | Contains a para-fluorophenyl group | Different pharmacological profile due to substitution position |
| 1-(2-Fluorophenyl)ethanamine | Ethane instead of cyclopropane | Simpler structure potentially leading to different activity |
| 1-(3-Fluorophenyl)cyclopropylmethanamine hydrochloride | Contains a meta-fluorophenyl group | Variations in receptor affinity compared to para-substituted analogs |
This table illustrates how variations in structural features can influence the biological activity and pharmacological potential of related compounds .
Case Studies and Research Findings
Research has focused on the design and synthesis of fluorinated cyclopropane derivatives, highlighting their potential as selective serotonin receptor agonists. In one study, new fluorinated derivatives were synthesized, demonstrating increased potency compared to their non-fluorinated counterparts. The findings suggest that the introduction of fluorine can significantly enhance the receptor-binding affinity of cyclopropane-based compounds .
Another study explored the effects of these compounds on mood regulation, indicating that specific structural modifications could lead to improved therapeutic profiles for treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-(2-Fluorophenyl)cyclopropanamine Hydrochloride
- Formula : C₉H₁₀ClFN
- Molecular Weight : 189.64 g/mol (calculated)
- CAS : 886366-50-3
- Key Difference : The absence of a methylene linker reduces conformational flexibility compared to the target compound. This may decrease binding affinity in receptor interactions due to restricted spatial orientation .
1-(3-Fluorophenyl)cyclopropanamine Hydrochloride
Core Ring Modifications
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride
Functional Group Variations
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine Hydrochloride
Stereochemical Variants
(S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
- Structure : Stereospecific (S)-configuration at the cyclopropane-phenyl junction.
- Formula : C₁₀H₁₃ClFN
- Molecular Weight : 201.67 g/mol
- Key Difference : The chiral center may lead to enantioselective receptor binding. For example, the (S)-isomer could exhibit higher affinity for serotonin or dopamine transporters compared to the racemic target compound .
Comparative Data Table
Research Findings and Implications
- Target vs. Direct-Attachment Analogs (e.g., 1-(2-FPh)cyclopropanamine HCl) : The methylene linker in the target compound improves binding kinetics in preliminary assays, possibly due to better alignment with hydrophobic pockets in target proteins .
- Impact of Halogen Substituents : Chlorine in cyclopentane derivatives () increases metabolic clearance rates compared to fluorine-substituted compounds, as observed in in vitro hepatic microsome studies .
- Stereochemistry Effects : The (S)-isomer () shows a 3-fold higher affinity for the 5-HT₂A receptor compared to the (R)-isomer, suggesting chirality’s critical role in CNS-targeted applications .
Biological Activity
1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies highlighting its biological activity.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H12FN·HCl
- Molecular Weight : 201.66 g/mol
The compound features a cyclopropyl group and a fluorinated phenyl moiety, which contribute to its unique biological profile.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly those involving monoamines. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopamine pathways.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, related amine derivatives have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 4.69 to 22.9 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 16.69 | Candida albicans |
Neuropharmacological Effects
The compound's potential as a neuroactive agent has been explored in various animal models. Studies indicate that it may exhibit anxiolytic and antidepressant-like effects, likely through modulation of serotonin and norepinephrine levels in the brain.
In a study involving rodent models, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test .
Study on Antidepressant Activity
A controlled study assessed the antidepressant effects of this compound in a chronic mild stress model in rats. The results indicated a marked improvement in depressive symptoms compared to the control group, with notable increases in locomotor activity and reductions in immobility time during forced swim tests.
Toxicological Assessment
Toxicological evaluations have shown that while the compound exhibits beneficial pharmacological properties, it also possesses certain risks. Acute toxicity studies revealed harmful effects when administered at high doses, including gastrointestinal irritation and skin sensitization .
Q & A
Q. What is the molecular structure of 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride, and how does its hydrochloride salt influence solubility?
Answer: The compound has a molecular formula of C₁₀H₁₃ClFN (MW: 203.69 g/mol) and features a cyclopropane ring fused to a methanamine group, with a 2-fluorophenylmethyl substituent . The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays and pharmacokinetic studies . Solubility can be quantified via HPLC or UV-Vis spectroscopy under standardized pH conditions.
Q. What are the key steps in synthesizing this compound?
Answer: Synthesis typically involves:
Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons-Smith reaction.
Amine functionalization : Introducing the methanamine group through reductive amination or nucleophilic substitution.
Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) .
Yield optimization requires precise control of reaction temperature, stoichiometry, and purification via recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : Confirms substituent positions (e.g., ¹⁹F NMR for fluorine environment) and stereochemistry .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure, particularly cyclopropane ring strain and fluorine spatial orientation .
Q. What are the primary research applications of this compound?
Answer:
- Neuropharmacology : Investigates interactions with serotonin (5-HT) and dopamine (D₂) receptors due to structural analogs showing psychoactive potential .
- Medicinal Chemistry : Serves as a scaffold for designing CNS-targeted drugs, leveraging fluorinated aromatic groups for enhanced blood-brain barrier permeability .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Answer:
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation.
- Catalyst Selection : Palladium or nickel catalysts improve cyclopropanation efficiency .
- Salt Crystallization : Optimize HCl concentration and solvent polarity (e.g., ethanol/water mixtures) for high-purity crystals .
Q. How does stereochemistry influence the compound's biological activity?
Answer: Enantiomers (e.g., R vs. S configurations) exhibit divergent receptor binding. For example, the (S)-enantiomer of a related compound (CAS 1202478-48-5) showed 10-fold higher affinity for 5-HT₂A receptors than the (R)-form . Chiral HPLC or enzymatic resolution can isolate enantiomers for comparative in vitro assays .
Q. What computational methods predict binding affinity for neurotransmitter receptors?
Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with receptor active sites (e.g., 5-HT₂A transmembrane domains) .
- QSAR Models : Correlate substituent electronic properties (e.g., fluorine’s electronegativity) with IC₅₀ values .
- MD Simulations : Assess binding stability over time under physiological conditions .
Q. How can contradictory data on receptor selectivity be resolved?
Answer:
- Cross-Validation : Compare in vitro (radioligand binding) and in vivo (microdialysis) data to confirm target engagement .
- Structural Analog Testing : Evaluate derivatives (e.g., cyclobutyl or non-fluorinated analogs) to isolate fluorine’s role in selectivity .
- Meta-Analysis : Aggregate data from multiple studies to identify consensus targets (e.g., dopamine D₃ vs. 5-HT₁A receptors) .
Comparative Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
